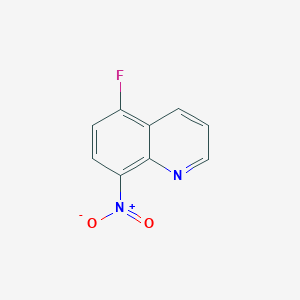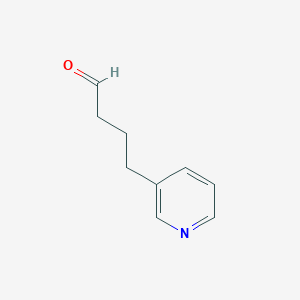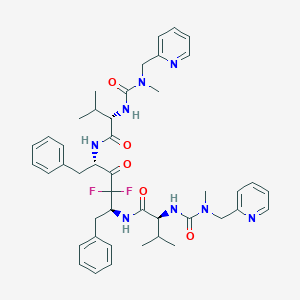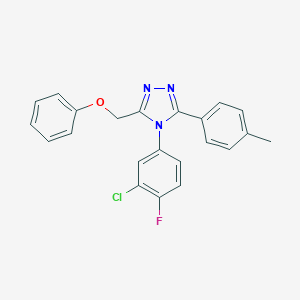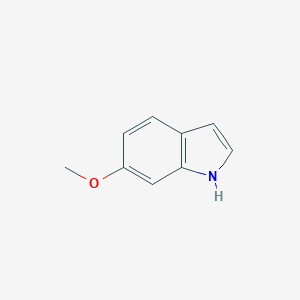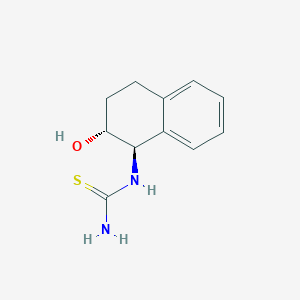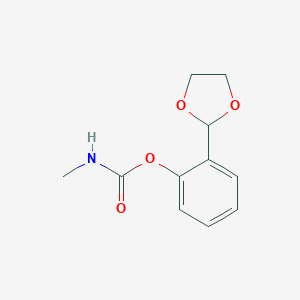
Dioxacarb
Übersicht
Beschreibung
Dioxacarb is not explicitly mentioned in the provided papers, and there seems to be a misunderstanding as none of the papers directly discuss a compound by the name of "this compound." However, the papers do discuss various dioxane and dioxime compounds, which may share some structural similarities with what could be inferred by the name "this compound." For instance, the synthesis of 1,3-dioxanes is mentioned as a method to create a library of small molecules for biological assays . Additionally, the synthesis of a dioxa3.3carbazolophane is described, which involves a cyclization reaction and exhibits transannular π-π electronic properties . These compounds are structurally diverse and have been studied for their potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of these dioxane and dioxime compounds involves several innovative methods. For example, a bulky cyclopentadienyl-based trioxorhenium compound was synthesized for the catalytic deoxydehydration of vicinal diols to olefins, which is a two-step synthesis procedure . The split-pool synthesis method was used to create an array of 1,3-dioxanes, which allows for the production of large collections of small molecules . The synthesis of dioxa3.3carbazolophane involved a cyclization reaction between a bis(hydroxymethyl)carbazole and a corresponding dibromide . These methods demonstrate the complexity and creativity involved in the synthesis of dioxane and dioxime compounds.
Molecular Structure Analysis
The molecular structures of these compounds are characterized by various techniques, including X-ray crystallography. For instance, the structure of dioxa3.3carbazolophane was confirmed by X-ray crystal analysis, which allowed for the examination of its transannular π-π electronic properties in solution . The molecular structure of a 1,3-dioxa-6-aza-2-germacyclooctane derivative was also determined by X-ray diffraction, revealing a weak transannular bond .
Chemical Reactions Analysis
The papers describe several chemical reactions involving dioxane and dioxime compounds. The deoxydehydration reaction catalyzed by the trioxorhenium compound is one such reaction, converting vicinal diols into olefins with high turnover numbers . The split-pool synthesis of 1,3-dioxanes is another example, where the compounds synthesized have shown activity in various phenotypic and protein-binding assays .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. For example, the transannular π-π electronic properties of dioxa3.3carbazolophane affect its absorption and emission spectra in solution . The conformational behavior of 2,14-dithiacalix arene and its homooxa analogues was studied using dynamic NMR techniques, which revealed interesting flip-flop motion of the circular hydrogen bond arrays . These properties are crucial for understanding the potential applications of these compounds in various scientific fields.
Wissenschaftliche Forschungsanwendungen
Forschungs- und Toxikologische Studien
Wissenschaftler untersuchen die Auswirkungen von Dioxacarb:
Wirkmechanismus
Target of Action
Dioxacarb is a carbamate pesticide that primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by terminating signal transduction at the neuromuscular junction through the rapid hydrolysis of the neurotransmitter acetylcholine .
Mode of Action
This compound acts as an inhibitor of AChE . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible, and it suppresses the action of acetylcholine esterase . This leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation and disruption of nerve function.
Result of Action
The primary result of this compound’s action is the disruption of normal nerve function due to the inhibition of AChE. This can lead to symptoms such as muscle weakness, twitching, and paralysis. In severe cases, it can cause respiratory failure due to paralysis of the muscles involved in breathing .
Safety and Hazards
Dioxacarb is toxic if swallowed and is harmful to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .
Biochemische Analyse
Biochemical Properties
Dioxacarb is an inhibitor of cholinesterase, similar to organophosphates . This interaction with cholinesterase, an essential enzyme in the nervous system, is a key aspect of its biochemical activity.
Cellular Effects
In vitro studies have shown that this compound has cytotoxic effects on human peripheral blood lymphocytes and Allium root meristematic cells . It was found to be cytotoxic especially at 250 and 500 ppm concentrations because of the reduced mitotic index % (MI %) and increased abnormal cell % .
Molecular Mechanism
The molecular mechanism of this compound’s action is primarily through its inhibition of cholinesterase . By inhibiting this enzyme, this compound disrupts the normal functioning of the nervous system.
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings have been observed to change over time. It has been shown to induce dose-dependent inhibition of mitotic index and root growth on root meristems .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At high doses, this compound was found to be toxic to aquatic animals . Symptoms of this compound toxicity include anorexia, nausea/vomiting, abdominal cramps, diarrhea, chest tightness, increased salivation, and lacrimation .
Eigenschaften
IUPAC Name |
[2-(1,3-dioxolan-2-yl)phenyl] N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-12-11(13)16-9-5-3-2-4-8(9)10-14-6-7-15-10/h2-5,10H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKQRNRRDYRQKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC=CC=C1C2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041886 | |
| Record name | Dioxacarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6988-21-2 | |
| Record name | Dioxacarb | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6988-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dioxacarb [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006988212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dioxacarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dioxacarb | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIOXACARB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/698BEK3133 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Dioxacarb?
A1: this compound, like other carbamate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE) [, , ]. This enzyme is crucial for the breakdown of the neurotransmitter acetylcholine (ACh) in the nervous system. By inhibiting AChE, this compound leads to an excessive accumulation of ACh in the synapse, causing overstimulation of cholinergic receptors and ultimately leading to paralysis and death in target organisms.
Q2: What are the structural characteristics of this compound?
A2: this compound is a carbamate insecticide with the chemical name 2-(1,3-dioxolan-2-yl)phenyl methylcarbamate. Its molecular formula is C11H13NO5, and it has a molecular weight of 239.23 g/mol [, , ].
Q3: Does this compound degrade at high temperatures?
A3: Yes, this compound is known to be thermolabile []. Studies have shown that it degrades significantly at temperatures above its boiling point, producing methyl isocyanate and the corresponding phenol. Different injection techniques in gas chromatography can influence the extent of thermal degradation observed [].
Q4: Is there any information about how the structure of this compound relates to its activity?
A4: While specific SAR studies on this compound were not present in the provided abstracts, its classification as an N-methylcarbamate [, ] suggests its activity is linked to the carbamate functional group. Modifications to this group or the aromatic ring could significantly influence its interaction with AChE and thus its potency and selectivity.
Q5: How stable is this compound in biological samples?
A5: this compound can degrade in biological samples like beef, duck, and chicken liver tissues over time, especially at room temperature []. The study suggests cryogenic storage conditions are crucial for preserving this compound concentrations for accurate analysis.
Q6: What is the toxicity profile of this compound?
A6: this compound is classified as highly toxic to fish []. Studies show a range of LC50 values for different fish species. Additionally, research indicates potential cytotoxic and genotoxic effects of this compound in human peripheral blood lymphocytes [] and structural and functional changes in the brain and spinal cord of exposed animals [, ].
Q7: Has resistance to this compound been observed in insects?
A7: Yes, resistance to this compound has been reported in several insect species. For instance, studies in Bulgaria identified varying levels of resistance to this compound in different populations of the German cockroach (Blattella germanica) []. Similarly, research has shown that housefly populations in Hungary exhibit resistance to this compound [].
Q8: What analytical techniques are used to detect and quantify this compound?
A8: Various methods have been employed to determine this compound levels in different matrices. These include:
- Gas chromatography coupled with mass spectrometry (GC-MS): used for analyzing this compound residues in vegetables after extraction and cleanup using methods like QuEChERS [].
- Liquid chromatography (LC): utilized for determining this compound and other N-methylcarbamates in drinking water [] and animal tissues [].
- Thin-layer chromatography (TLC): used to analyze this compound and other pesticides in soil samples with different adsorbents and developing solvents [].
Q9: Does this compound pose any environmental risks?
A9: While specific details on the environmental fate and impact of this compound are limited in the provided abstracts, its use as a pesticide suggests potential risks to non-target organisms [, ]. Further research is needed to fully assess its persistence, bioaccumulation potential, and effects on ecosystems.
Q10: Are there alternative insecticides being investigated for replacing or supplementing this compound?
A10: Research explores various insecticide combinations for controlling pests while managing resistance. Studies have investigated the efficacy of mixtures containing deltamethrin, organophosphates, carbamates (including this compound), pyrethroids, and insect growth regulators against houseflies [, ]. This highlights the ongoing search for effective alternatives and strategies to combat insecticide resistance.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(5-Methyl-6-oxabicyclo[3.1.0]hexan-1-yl)ethanone](/img/structure/B132321.png)


![5-acetamido-2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B132331.png)
